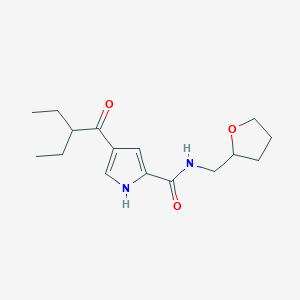
4-(2-ethylbutanoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-ethylbutanoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, also known as ETP-46321, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This molecule belongs to the class of small molecule inhibitors that target certain enzymes involved in the pathogenesis of various diseases.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Researchers have developed methods to synthesize pyrrolo[1,2-a]pyrimidinediones and related compounds through reactions involving diexo-aminooxanorbornenecarboxamide with oxocarboxylic acids. These processes involve cyclization and thermolysis, showcasing the compound's utility in creating novel heterocyclic structures via a retro Diels–Alder reaction (Stájer et al., 2006).
Furan-fused Heterocycles
Research has been conducted on the synthesis of furan-fused heterocycles, demonstrating the compound's role in generating diverse heterocyclic systems. These studies highlight the compound's versatility in organic synthesis, particularly in forming fused ring systems with potential pharmacological properties (Ergun et al., 2014).
Computational Studies on Pyrrole Derivatives
A computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been carried out, focusing on the synthesis, characterization, and quantum chemical calculations. This work underscores the significance of computational chemistry in understanding the properties of pyrrole derivatives and their interactions, which can inform the design of new compounds with desired characteristics (Singh et al., 2014).
Ligand Design for Metal Complexes
Investigations into the synthesis of ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety for metal complexes have been reported. These ligands are valuable for their ability to promote lower energy electronic absorption in metal complexes and for tethering the ligand to semiconductor surfaces, illustrating the compound's application in materials science and nanotechnology (Zong et al., 2008).
Novel Synthetic Routes and Antimicrobial Activity
Research into the synthesis of new amido/sulfonamido-linked pyrroles and their antimicrobial activity showcases the potential biomedical applications of compounds derived from 4-(2-ethylbutanoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide. These studies reveal promising leads for the development of new antimicrobial agents, highlighting the compound's relevance in drug discovery and development (Syamaiah et al., 2014).
Propiedades
IUPAC Name |
4-(2-ethylbutanoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-11(4-2)15(19)12-8-14(17-9-12)16(20)18-10-13-6-5-7-21-13/h8-9,11,13,17H,3-7,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRFRVLONLZGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethylbutanoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


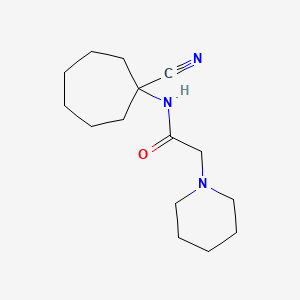
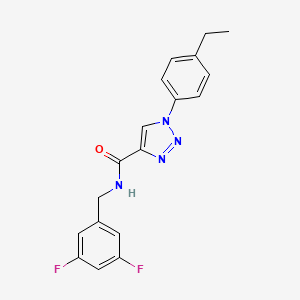

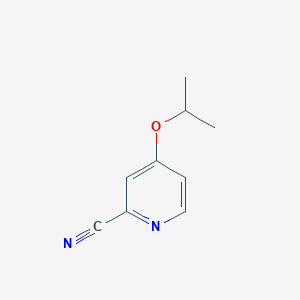
![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2864890.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2864893.png)
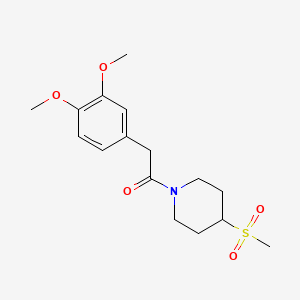
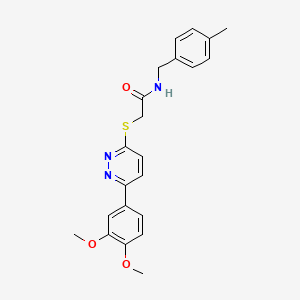
![N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2864897.png)
![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2864898.png)
![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2864900.png)